Methyl 3-(2-bromoethoxy)benzoate
Overview
Description
Methyl 3-(2-bromoethoxy)benzoate is an organic compound with the molecular formula C10H11BrO3. It is a benzoate ester derivative, characterized by the presence of a bromoethoxy group attached to the benzene ring. This compound is used in various chemical synthesis processes and has applications in scientific research.
Scientific Research Applications
Methyl 3-(2-bromoethoxy)benzoate is utilized in various scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceutical compounds.
Industry: Used in the production of specialty chemicals and materials.
Safety and Hazards
“Methyl 3-(2-bromoethoxy)benzoate” is classified as a warning under the GHS07 pictogram. It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-(2-bromoethoxy)benzoate can be synthesized through the reaction of methyl 3-hydroxybenzoate with 2-bromoethanol in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions. The general reaction scheme is as follows:
Methyl 3-hydroxybenzoate+2-bromoethanolK2CO3,acetoneMethyl 3-(2-bromoethoxy)benzoate
Industrial Production Methods
Industrial production methods for this compound involve similar synthetic routes but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(2-bromoethoxy)benzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents such as dimethyl sulfoxide (DMSO).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Hydrolysis: Aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl).
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzoate esters.
Reduction: Formation of methyl 3-(2-hydroxyethoxy)benzoate.
Hydrolysis: Formation of 3-(2-bromoethoxy)benzoic acid.
Mechanism of Action
The mechanism of action of methyl 3-(2-bromoethoxy)benzoate involves its interaction with nucleophiles, leading to substitution reactions. The bromine atom acts as a leaving group, allowing nucleophiles to attack the carbon atom to which it is attached. This results in the formation of new chemical bonds and the generation of substituted products.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(2-chloroethoxy)benzoate
- Methyl 3-(2-fluoroethoxy)benzoate
- Methyl 3-(2-iodoethoxy)benzoate
Uniqueness
Methyl 3-(2-bromoethoxy)benzoate is unique due to the presence of the bromoethoxy group, which imparts distinct reactivity compared to its chloro, fluoro, and iodo counterparts. The bromine atom is a better leaving group than chlorine and fluorine, making it more reactive in nucleophilic substitution reactions. Additionally, the bromoethoxy group can participate in specific interactions that are not possible with other halogenated analogs.
Properties
IUPAC Name |
methyl 3-(2-bromoethoxy)benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO3/c1-13-10(12)8-3-2-4-9(7-8)14-6-5-11/h2-4,7H,5-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGGLKWTURIUCMN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC=C1)OCCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00440826 | |
Record name | Methyl 3-(2-bromoethoxy)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00440826 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59516-96-0 | |
Record name | Methyl 3-(2-bromoethoxy)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00440826 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl 3-(2-bromoethoxy)benzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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